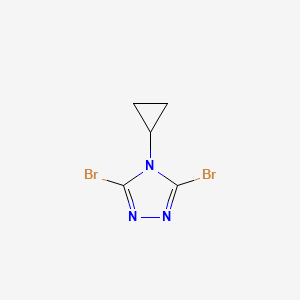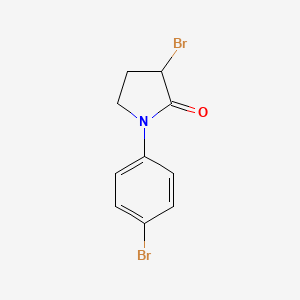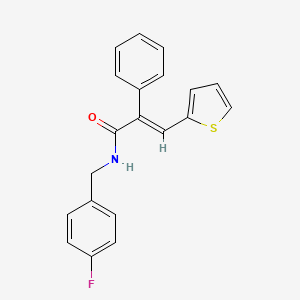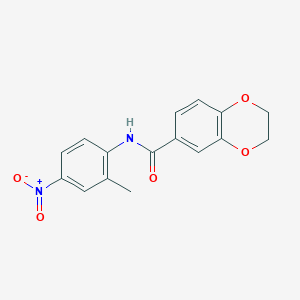
1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(2,6-difluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(2,6-difluorophenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a selective inhibitor of the protein kinase C theta (PKCθ), which is involved in the regulation of immune responses. In
Aplicaciones Científicas De Investigación
Pharmacokinetics, Pharmacodynamics, and Toxicology of Benzofurans
Benzofurans, including derivatives like 1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(2,6-difluorophenyl)urea, have been studied for their pharmacokinetics, pharmacodynamics, and toxicology, particularly in the context of new psychoactive substances (NPS). These substances show clinical effects comparable to common illicit drugs such as amphetamine and MDMA, highlighting the potential for both therapeutic applications and toxicity risks. The understanding of these aspects can help in developing therapeutic guidelines based on clinical effects rather than the specific drug involved, though challenges such as analytical difficulties and confounders like drug mislabeling and concomitant exposures exist (Nugteren-van Lonkhuyzen et al., 2015).
Urease Inhibitors for Medical Applications
The compound under discussion, due to its urea component, could potentially serve as a urease inhibitor, which has significant medical applications in treating infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Urease inhibitors are crucial in managing such infections, with only one compound, acetohydroxamic acid, currently used clinically due to severe side effects. This highlights the need for exploring new urease inhibitors for better treatment options (Kosikowska & Berlicki, 2011).
Urea Biosensors for Detection and Quantification
Advancements in biosensors to detect and quantify urea concentration emphasize the relevance of urea-containing compounds in medical and environmental monitoring. The design and development of urea biosensors utilize urease as a bioreceptor element, pointing towards the potential application of 1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(2,6-difluorophenyl)urea in enhancing biosensor capabilities for detecting urea levels, which is critical in diagnosing and managing various diseases and environmental monitoring (Botewad et al., 2021).
Benzofuran Derivatives as Antimicrobial Agents
Benzofuran derivatives, including 1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(2,6-difluorophenyl)urea, have emerged as potent scaffolds for designing antimicrobial agents. These compounds exhibit a broad spectrum of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties, making them significant in the development of new therapeutic agents against resistant microbes (Hiremathad et al., 2015).
Propiedades
IUPAC Name |
1-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-3-(2,6-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O3/c19-12-5-3-6-13(20)17(12)22-18(24)21-9-8-14(23)16-10-11-4-1-2-7-15(11)25-16/h1-7,10,14,23H,8-9H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBKAHVCDYGPJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(CCNC(=O)NC3=C(C=CC=C3F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(2,6-difluorophenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid](/img/structure/B2513223.png)

![(3-bromophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2513225.png)
![7-Azabicyclo[2.2.1]heptane-7-sulfonyl chloride](/img/structure/B2513226.png)
![2-[2-[5-[(1-Tert-butyl-5-chloro-6-oxopyridazin-4-yl)oxymethyl]pyridin-2-yl]oxyethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B2513227.png)
![2-Indol-1-yl-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2513228.png)
![2-[4-(dimethylamino)phenyl]-7-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione](/img/no-structure.png)



![2-[2-(3-methylphenoxy)ethylsulfanyl]-1H-benzimidazole](/img/structure/B2513241.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide](/img/structure/B2513246.png)